molecular formula C12H17O6P B14064882 Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester CAS No. 101946-10-5

Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester

Cat. No.: B14064882
CAS No.: 101946-10-5
M. Wt: 288.23 g/mol
InChI Key: FWJVGCSBALPMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester typically involves the esterification of benzoic acid with the appropriate alcohol and phosphinylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or distillation to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid esters .

Scientific Research Applications

Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester include:

  • Benzoic acid, 2-((aminomethoxyphosphinothioyl)oxy)-, 1-methylethyl ester
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

101946-10-5

Molecular Formula

C12H17O6P

Molecular Weight

288.23 g/mol

IUPAC Name

propan-2-yl 2-[ethoxy(hydroxy)phosphoryl]oxybenzoate

InChI

InChI=1S/C12H17O6P/c1-4-16-19(14,15)18-11-8-6-5-7-10(11)12(13)17-9(2)3/h5-9H,4H2,1-3H3,(H,14,15)

InChI Key

FWJVGCSBALPMMN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OC1=CC=CC=C1C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.